molecular formula C11H13N3O2 B8293177 3-(3,3-Dimethylbut-1-ynyl)-5-nitropyridin-2-amine

3-(3,3-Dimethylbut-1-ynyl)-5-nitropyridin-2-amine

Cat. No.: B8293177
M. Wt: 219.24 g/mol
InChI Key: KNULBQHRPKSVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,3-Dimethylbut-1-ynyl)-5-nitropyridin-2-amine is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-(3,3-dimethylbut-1-ynyl)-5-nitropyridin-2-amine

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)5-4-8-6-9(14(15)16)7-13-10(8)12/h6-7H,1-3H3,(H2,12,13)

InChI Key

KNULBQHRPKSVPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC1=C(N=CC(=C1)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-5-nitropyridin-2-amine (1.0 g, 4.6 mmol) in toluene/water (5 mL/2.5 mL), was added Et3N (1.2 mL, 9.2 mmol), Pd(PPh3)2Cl2 (0.3 g, 0.46 mmol), CuI (35 mg, 0.18 mmol) and 3,3-dimethyl-but-1-yne (0.75 g, 9.2 mmol) successively under N2 protection. The mixture was heated at 70° C. for 2.5 h. The solid was filtered and the organic layer was separated. The aqueous layer was exacted with ethyl acetate (10 mL×3). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under vacuum to afford 3-(3,3-dimethylbut-1-ynyl)-5-nitropyridin-2-amine (0.9 g, 90%). 1H-NMR (CDCl3, 400 MHz) δ 8.87 (d, J=3.2 Hz, 1H), 8.25 (d, J=3.2 Hz, 1H), 5.80 (brs, 2H), 1.36 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
CuI
Quantity
35 mg
Type
catalyst
Reaction Step One

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